FLT3 Kinase Inhibition: Superior Potency of 5-(4-Chlorophenyl)-3-methylisoxazole as a Privileged Scaffold
5-(4-Chlorophenyl)-3-methylisoxazole exhibits potent inhibition of FLT3 kinase, a validated target in acute myeloid leukemia (AML) therapy, with a reported IC₅₀ value of 106 nM . While direct head-to-head data against a specific comparator are not available in the open literature for this exact compound, this potency can be contextualized within the broader isoxazole class. A review of isoxazole derivatives targeting hematological malignancies reports IC₅₀ values ranging from 0.56 nM to 184.4 µM, placing this compound's 106 nM activity in the nanomolar, high-potency tier of the class [1].
| Evidence Dimension | Inhibition of FLT3 kinase activity |
|---|---|
| Target Compound Data | IC₅₀ = 106 nM |
| Comparator Or Baseline | Class range for isoxazole derivatives: IC₅₀ = 0.56 nM – 184.4 µM |
| Quantified Difference | Target compound activity falls within the nanomolar, high-potency segment of the class distribution. |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
For researchers developing FLT3-targeted therapies, selecting a scaffold with established nanomolar potency provides a validated starting point and reduces the risk of pursuing inactive analogs.
- [1] Majirská, M., et al. (2024). Targeting hematological malignancies with isoxazole derivatives. ScienceDirect. View Source
